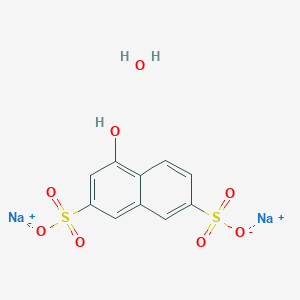
4'-Hydroxychalcone
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4’-Hydroxychalcone can be synthesized via the Claisen-Schmidt condensation reaction. This involves the reaction of 4-hydroxyacetophenone with benzaldehyde in the presence of a base, typically sodium hydroxide, in methanol. The reaction is carried out under alkaline conditions and elevated temperatures to yield the desired product .
Industrial Production Methods: While specific industrial production methods for 4’-Hydroxychalcone are not extensively documented, the general approach involves large-scale Claisen-Schmidt condensation reactions. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 4’-Hydroxychalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding chalcone epoxides.
Reduction: Bioreduction using yeast strains like Yarrowia lipolytica can convert it to 4’-dihydrochalcone.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Deep eutectic solvents and yeast strains.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products:
Oxidation: Chalcone epoxides.
Reduction: 4’-Dihydrochalcone.
Substitution: Halogenated or nitrated chalcones.
Aplicaciones Científicas De Investigación
4’-Hydroxychalcone has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing various bioactive compounds.
Biology: Studied for its effects on cellular pathways, including NF-κB signaling.
Medicine: Investigated for its hepatoprotective, anti-inflammatory, and anticancer properties.
Industry: Potential use in developing pharmaceuticals and nutraceuticals.
Mecanismo De Acción
4’-Hydroxychalcone exerts its effects through multiple mechanisms:
Inhibition of NF-κB Pathway: It inhibits TNFα-induced NF-κB activation by preventing the degradation of IκBα, thereby blocking the nuclear translocation of p50/p65.
Proteasome Inhibition: It inhibits proteasome activity, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis in cancer cells.
Mitochondrial Effects: It induces rapid potassium release from mitochondrial vesicles, affecting mitochondrial respiration and oxidative phosphorylation.
Comparación Con Compuestos Similares
4’-Hydroxychalcone is compared with other chalcones like:
- 4-Hydroxychalcone
- Isoliquiritigenin
- Phloretin
- Flavokawain C
Uniqueness: 4’-Hydroxychalcone is unique due to its specific inhibition of the NF-κB pathway and its potent hepatoprotective effects .
Propiedades
IUPAC Name |
1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHGNXFYLAJDIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022458 | |
| Record name | 4'-Hydroxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2657-25-2 | |
| Record name | 4′-Hydroxychalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2657-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Hydroxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















